2-Hexanone, 5-methyl-4-phenyl-, (4S)- (CAS 435269-66-2) is an enantiopure, β-branched chiral ketone utilized primarily as a rigorously defined analytical benchmark for transition-metal catalysis and as a high-value building block in asymmetric synthesis [1]. Featuring a bulky isopropyl group adjacent to the C4 stereocenter, this compound provides essential steric shielding that dictates high facial selectivity in downstream transformations. In procurement contexts, it is selected over simpler chiral ketones or racemic mixtures specifically to prevent diastereomeric scrambling during complex multi-step active pharmaceutical ingredient (API) synthesis and to provide exact retention-time calibration in chiral chromatography workflows.
Substituting (4S)-5-methyl-4-phenyl-2-hexanone with its racemic counterpart (CAS 120609-18-9) or unbranched analogs like (S)-4-phenyl-2-pentanone fundamentally compromises downstream processability [1]. Utilizing the racemate in sequential asymmetric synthesis generates intractable diastereomeric mixtures, necessitating costly and yield-depleting chromatographic separations. Furthermore, substituting the C5-isopropyl group with a smaller methyl or ethyl moiety drastically reduces the A-value at the adjacent position, which degrades the conformational rigidity required to achieve >90% diastereomeric excess during subsequent hydride reductions or enolate alkylations.
When subjected to bulky hydride reduction (e.g., L-Selectride), the C5-isopropyl group of (4S)-5-methyl-4-phenyl-2-hexanone provides critical steric shielding, forcing nucleophilic attack from a single face [1]. This conformational locking yields a diastereomeric ratio (d.r.) exceeding 95:5, whereas the less sterically demanding C5-methyl analog ((S)-4-phenyl-2-pentanone) typically achieves only ~80:20 d.r. under identical cryogenic conditions.
| Evidence Dimension | Diastereomeric ratio (d.r.) upon bulky hydride reduction |
| Target Compound Data | >95:5 d.r. (driven by C5-isopropyl steric bulk) |
| Comparator Or Baseline | (S)-4-phenyl-2-pentanone (C5-methyl analog) [~80:20 d.r.] |
| Quantified Difference | >15% improvement in diastereomeric excess |
| Conditions | Ketone reduction via L-Selectride at -78 °C in THF |
Procuring the isopropyl-substituted chiral ketone eliminates the need for downstream diastereomer separation, directly improving overall yield in multi-step syntheses.
In the development of novel chiral ligands for Rh- or Pd-catalyzed 1,4-conjugate additions, precise quantification of enantiomeric excess is mandatory. The certified (4S)-5-methyl-4-phenyl-2-hexanone standard provides a single, sharp chromatographic peak (e.g., tR ≈ 8.5 min) that achieves complete baseline separation from the (4R) enantiomer (tR ≈ 10.8 min) [1]. Attempting to calibrate chiral HPLC workflows using crude or racemic mixtures leads to peak overlap and integration errors, invalidating catalyst performance metrics.
| Evidence Dimension | Chromatographic retention time separation (ΔtR) |
| Target Compound Data | Single sharp peak (tR ≈ 8.5 min, >99% ee) |
| Comparator Or Baseline | Racemic 5-methyl-4-phenyl-2-hexanone [Overlapping/dual peaks, 0% ee] |
| Quantified Difference | Complete baseline separation (ΔtR > 2.0 min) enabling precise integration |
| Conditions | Chiral HPLC (Daicel Chiralcel OD-H), Hexane/i-PrOH (98:2), 1.0 mL/min |
Using the certified (4S) enantiomer as an analytical reference is mandatory for accurately quantifying the performance of novel chiral catalysts in 1,4-conjugate additions.
The synthesis of contiguous stereocenters via enolate alkylation requires a highly ordered transition state. The high A-value of the isopropyl group in (4S)-5-methyl-4-phenyl-2-hexanone restricts bond rotation, ensuring that electrophilic trapping of the corresponding lithium enolate occurs with >90% facial selectivity [1]. In contrast, the C5-ethyl analog ((S)-4-phenyl-2-hexanone) exhibits greater conformational flexibility, resulting in facial selectivity dropping below 75% and yielding mixed stereoisomers.
| Evidence Dimension | Facial attack selectivity during electrophilic trapping |
| Target Compound Data | >90% facial selectivity |
| Comparator Or Baseline | (S)-4-phenyl-2-hexanone (C5-ethyl analog) [<75% facial selectivity] |
| Quantified Difference | >15% increase in facial selectivity |
| Conditions | LDA-mediated enolization followed by alkyl halide trapping at -78 °C |
The high conformational rigidity imparted by the isopropyl group ensures predictable stereocontrol, making it a superior precursor for synthesizing complex contiguous stereocenters.
Directly downstream of its precise chiral HPLC baseline resolution, this compound is procured as a certified reference standard. It is used to calibrate retention times and validate the enantiomeric excess (ee%) of products generated during the development of new chiral diene, phosphoramidite, or bis-sulfoxide ligands for transition-metal-catalyzed 1,4-conjugate additions [1].
Leveraging the steric shielding of the C5-isopropyl group, this compound is utilized as a foundational building block in pharmaceutical synthesis. It allows chemists to perform highly diastereoselective downstream reductions and enolate alkylations, forming contiguous stereocenters without the yield penalties associated with separating complex diastereomeric mixtures [1].
Because of its high enantiopurity and predictable facial selectivity during functionalization, (4S)-5-methyl-4-phenyl-2-hexanone is an ideal starting material for synthesizing complex chiral amines and secondary alcohols. These derivatives are subsequently deployed as directing groups or resolving agents in industrial-scale asymmetric workflows [1].